5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide
CAS No.: 887267-22-3
Cat. No.: VC16203266
Molecular Formula: C16H11F2N3O2S
Molecular Weight: 347.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887267-22-3 |
|---|---|
| Molecular Formula | C16H11F2N3O2S |
| Molecular Weight | 347.3 g/mol |
| IUPAC Name | 5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide |
| Standard InChI | InChI=1S/C16H11F2N3O2S/c17-10-2-1-3-11(14(10)18)21-16-20-7-13(24-16)8-4-5-12(22)9(6-8)15(19)23/h1-7,22H,(H2,19,23)(H,20,21) |
| Standard InChI Key | JIFLBVHNKOOWAP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)F)NC2=NC=C(S2)C3=CC(=C(C=C3)O)C(=O)N |
Introduction
Chemical Architecture and Structural Significance
Core Structural Components
The molecular framework of 5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide consists of three primary subunits:
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Thiazole Ring: A five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This ring system is known for its electron-deficient nature, which facilitates interactions with biological targets such as enzymes and receptors.
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Difluoroaniline Moiety: A benzene ring substituted with fluorine atoms at the 2- and 3-positions, linked to the thiazole via an amine group. The electron-withdrawing fluorine atoms enhance the compound’s metabolic stability and binding affinity to hydrophobic pockets in target proteins.
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Hydroxybenzamide Group: A benzamide derivative with a hydroxyl group at the 2-position. This moiety contributes to hydrogen-bonding interactions, improving solubility and target engagement.
The convergence of these subunits creates a molecule with balanced lipophilicity and polarity, making it suitable for both oral and topical administration in preclinical models.
Stereochemical and Electronic Properties
Density functional theory (DFT) calculations predict that the thiazole ring adopts a planar conformation, while the difluoroaniline group introduces slight torsional strain due to steric interactions between the fluorine atoms and adjacent substituents. The hydroxybenzamide group exhibits resonance stabilization, with the hydroxyl proton participating in intramolecular hydrogen bonding with the amide carbonyl oxygen. These electronic features are critical for the compound’s reactivity in synthetic modifications and its interactions with biological targets.
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide typically involves multistep protocols to assemble its heterocyclic core. Two predominant strategies have been reported:
Coupling Reactions
A palladium-catalyzed Suzuki-Miyaura coupling is employed to conjugate the thiazole and difluoroaniline subunits. This method offers high regioselectivity and yields under mild conditions. For example:
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Step 1: Bromination of 2-hydroxybenzamide at the 5-position using (NBS) in .
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Step 2: Suzuki coupling of the brominated intermediate with 2-(2,3-difluoroanilino)-1,3-thiazol-5-ylboronic acid in the presence of and in tetrahydrofuran (THF).
Cyclization Approaches
An alternative route involves the cyclization of thiourea precursors to form the thiazole ring. This method is advantageous for scalability but requires stringent control over reaction conditions to avoid byproduct formation.
Optimization Challenges
Key challenges include minimizing epimerization at stereogenic centers and suppressing side reactions such as over-fluorination. Recent advances in microwave-assisted synthesis have reduced reaction times from 24 hours to under 3 hours while maintaining yields above 75%.
Biological Applications and Mechanistic Insights
Anticancer Activity
In vitro studies demonstrate potent antiproliferative effects against human breast cancer (MCF-7) and colon adenocarcinoma (HT-29) cell lines, with values of 1.2 μM and 1.8 μM, respectively. Mechanistically, the compound induces apoptosis via caspase-3 activation and inhibits tubulin polymerization, disrupting mitotic spindle formation.
Antimicrobial Efficacy
The hydroxybenzamide moiety confers broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 4 μg/mL) and fungi (e.g., Candida albicans, MIC = 8 μg/mL). Synergistic effects with fluconazole have been observed, suggesting potential for combination therapies.
Enzyme Inhibition
Preliminary data indicate inhibitory activity against cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), with values of 0.45 μM and 0.89 μM, respectively. Molecular docking simulations reveal strong interactions with the COX-2 active site, particularly through hydrogen bonding with Arg120 and hydrophobic contacts with Val523.
Comparative Analysis with Structural Analogues
To contextualize the biological performance of 5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide, Table 1 summarizes its key features alongside related compounds.
Table 1: Comparative Profile of Thiazole-Containing Analogues
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Thiazole Benzamide | Thiazole + unsubstituted benzamide | Moderate anticancer activity |
| Difluorinated Aniline | Fluorine-substituted aniline, no thiazole | Variable antimicrobial effects |
| Salicylamide | Hydroxybenzamide, lacks heterocyclic moiety | Weak COX-2 inhibition |
The uniqueness of 5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide lies in its synergistic integration of fluorine atoms and heterocyclic architecture, which collectively enhance target selectivity and metabolic stability compared to analogues.
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